4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide
説明
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its anti-cancer properties. It was first synthesized in 1998 by Pfizer Inc. and approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
作用機序
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide inhibits the activity of multiple receptor tyrosine kinases, including VEGFR, PDGFR, KIT, and FLT3. By inhibiting these kinases, this compound prevents the activation of downstream signaling pathways, which are necessary for tumor growth and angiogenesis. This compound also inhibits the activity of other proteins involved in angiogenesis, such as HIF-1α and STAT3.
Biochemical and Physiological Effects:
This compound has been shown to have anti-tumor effects in preclinical and clinical studies. It has been shown to inhibit tumor growth, angiogenesis, and metastasis. This compound has also been shown to have effects on the immune system, including the activation of T cells and the inhibition of regulatory T cells. This compound has been associated with various side effects, including fatigue, nausea, vomiting, and diarrhea.
実験室実験の利点と制限
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied in preclinical and clinical studies, and its mechanism of action is well understood. It is a potent inhibitor of multiple receptor tyrosine kinases and has been shown to have anti-tumor effects in various types of cancer. However, this compound has limitations in lab experiments, including its low solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for the study of 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One direction is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another direction is the study of this compound in combination with other anti-cancer drugs to improve its efficacy and reduce its side effects. Additionally, the study of this compound in other types of cancer, such as breast cancer and lung cancer, is an area of active research. Finally, the study of this compound in combination with immunotherapy is an emerging area of research that has shown promising results in preclinical studies.
科学的研究の応用
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its anti-cancer properties and has been shown to inhibit the activity of multiple receptor tyrosine kinases, including VEGFR, PDGFR, KIT, and FLT3. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. This compound has been used in clinical trials for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic cancer.
特性
IUPAC Name |
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-10-8-14(18-23-10)17-15(20)11-4-5-12(16)13(9-11)24(21,22)19-6-2-3-7-19/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIKXBIXFHTUQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。